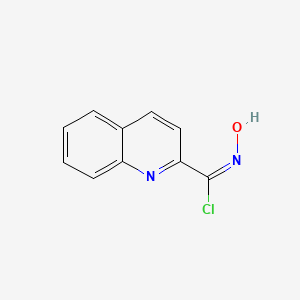![molecular formula C6H5N3O B14097684 Imidazo[1,5-c]pyrimidin-5-ol](/img/structure/B14097684.png)
Imidazo[1,5-c]pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,5-c]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1H-imidazol-4-amine with 1,3-diketones or malondialdehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an acidic medium, such as trifluoroacetic acid, to facilitate the cyclization process .
Another approach involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, followed by the in situ generation of 1H-imidazol-4-amine, which then undergoes cyclization with 1,3-biselectrophilic reagents . This method is advantageous as it avoids the isolation of unstable intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Imidazo[1,5-c]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert nitro derivatives to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,5-c]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions yield N-oxides, while reduction reactions produce amines
科学的研究の応用
Imidazo[1,5-c]pyrimidin-5-ol has a wide range of scientific research applications, including:
Materials Science: This compound derivatives have shown promise in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.
Agrochemicals: The compound’s structural analogs have been evaluated for their potential use as agrochemicals, contributing to pest control and crop protection.
作用機序
The mechanism of action of imidazo[1,5-c]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, the compound binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission, which can result in anxiolytic and sedative effects. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathway involved in inflammation, thereby reducing inflammatory responses .
類似化合物との比較
Imidazo[1,5-c]pyrimidin-5-ol can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyridine: Utilized in the synthesis of various heterocyclic compounds with biological activities.
Imidazo[4,5-b]pyridine: Studied for its potential in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.
特性
分子式 |
C6H5N3O |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
6H-imidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h1-4H,(H,8,10) |
InChIキー |
UWTDDDLRQHYDCV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)N2C1=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097601.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14097616.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)

![4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B14097621.png)
![methyl 4-[(E)-{2-[(5-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14097622.png)
![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)

![5-(4-chlorophenyl)-2-(4-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097633.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097644.png)
![N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide](/img/structure/B14097646.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097648.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097665.png)

